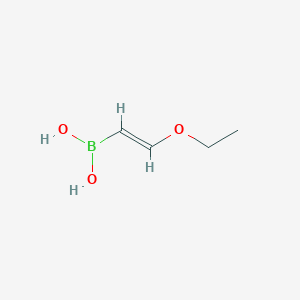

(2-Ethoxyvinyl)boronic acid

Description

Historical Development and Significance of Boronic Acids in Organic Synthesis

The journey of boronic acids in chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of ethylboronic acid. wikipedia.orgmolecularcloud.org He produced it through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation in the air. wikipedia.orgmolecularcloud.orgwiley-vch.de For a long time, these compounds were considered chemical peculiarities. wiley-vch.de However, over the past few decades, their status has been elevated from neglected curiosities to a primary class of synthetic intermediates, marking a significant evolution in organic chemistry. wiley-vch.denih.gov

Boronic acids are organic compounds with the general formula R−B(OH)₂. wikipedia.orgmolecularcloud.org They are related to boric acid, with one hydroxyl group replaced by an alkyl or aryl group. wikipedia.org A key feature is their nature as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orgboronmolecular.com This property allows them to form reversible covalent complexes with molecules containing diol groups, such as sugars and amino acids. wikipedia.orgboronmolecular.com

The paramount significance of boronic acids in modern organic synthesis is largely attributed to their role in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comscbt.comacs.org This palladium-catalyzed reaction forms a carbon-carbon bond by coupling a boronic acid with an organohalide. boronmolecular.com The method's tolerance for a wide range of functional groups and its stereospecificity have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comgoogle.com The Suzuki-Miyaura reaction is estimated to account for over 20% of all processes run by the pharmaceutical sector. researchgate.net Boronic acids are generally stable, easy to handle, and are considered relatively "green" compounds due to their low toxicity. wiley-vch.deboronmolecular.com

Specific Contextualization of Vinylic Boronic Acids and Esters

Within the broad class of boronic acids, vinylic (or alkenyl) boronic acids and their corresponding esters are particularly valuable building blocks. researchgate.net These compounds feature a carbon-carbon double bond attached directly to the boron atom. Vinyl boronic esters are highly important for creating new carbon-carbon bonds through the Suzuki-Miyaura coupling. orgsyn.org Their utility extends to other transformations, including three-component coupling reactions and annulative couplings. orgsyn.orgrsc.org

The synthesis of vinylboronic acids and esters can be achieved through several methods. A common approach is the hydroboration of alkynes using reagents like catecholborane or pinacolborane, which often proceeds with high regioselectivity and stereoselectivity. acs.orgorganic-chemistry.org Other synthetic routes include the palladium-catalyzed Miyaura borylation of vinyl halides or triflates and the reaction of vinyl Grignard reagents with borate esters. wikipedia.orggoogle.comorganic-chemistry.org

A key aspect of the reactivity of vinyl boronic esters is their ability to form "ate complexes" upon reaction with nucleophiles. orgsyn.org These four-coordinate boron species can undergo subsequent reactions, such as a 1,2-metallate rearrangement, where a substituent on the boron atom migrates to the adjacent carbon. orgsyn.orgrsc.org This process allows for the creation of highly substituted and structurally complex alkylboronic esters from simple starting materials. rsc.org

Overview of (2-Ethoxyvinyl)boronic Acid as a Versatile Synthetic Reagent

(2-Ethoxyvinyl)boronic acid, and more commonly its stable derivative trans-2-Ethoxyvinylboronic acid pinacol (B44631) ester, is a specialized vinylic boronic ester with significant utility in organic synthesis. chemimpex.comsigmaaldrich.com The pinacol ester form enhances stability and solubility in organic solvents, making it a preferred reagent for many applications. chemimpex.com

Its primary role is as a coupling partner in Suzuki-Miyaura reactions. chemimpex.comchemicalbook.comsigmaaldrich.com It serves as a synthetic equivalent of an acetaldehyde (B116499) enolate, enabling the introduction of a two-carbon aldehyde precursor. The resulting ethoxyvinyl group can be readily hydrolyzed to an aldehyde functional group. This transformation makes it a key reagent for converting organic halides into aldehydes with a two-carbon chain extension. acs.org

Key applications documented in the literature include the synthesis of:

Azaindole and diazaindole derivatives from corresponding chloroamino-N-heterocycles. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The natural product Doryanine and its analogues starting from 2-bromobenzoic acid. sigmaaldrich.comsigmaaldrich.com

5-(4-Cl-phenyl)-7-azaindole, a key intermediate in the synthesis of more complex pharmaceutical compounds. chemicalbook.com

The synthesis of trans-2-Ethoxyvinylboronic acid pinacol ester can be achieved via several routes. One method involves the hydrozirconation of ethoxyacetylene followed by reaction with a boronic ester. chemicalbook.com However, the use of the highly flammable ethoxyacetylene poses safety concerns for large-scale production. chemicalbook.com Alternative methods include the catalytic dehydrogenative borylation of ethyl vinyl ether. chemicalbook.com

| Property | Value | Source |

|---|---|---|

| Synonyms | (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (E)-2-Ethoxyvinylboronic acid pinacol ester | chemimpex.comsigmaaldrich.com |

| CAS Number | 1201905-61-4 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₉BO₃ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 198.07 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Liquid | chemimpex.comsigmaaldrich.com |

| Density | 0.935 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.447 | sigmaaldrich.comsigmaaldrich.com |

Current Research Landscape and Emerging Applications

The unique reactivity of vinyl boronic esters like (2-Ethoxyvinyl)boronic acid continues to inspire new research directions beyond traditional cross-coupling reactions. Scientists are exploring novel transformations that leverage the carbon-boron bond to rapidly build molecular complexity.

One emerging area is the use of vinyl boronic ester ate-complexes in annulation reactions. A recent study demonstrated a stereoselective annulative coupling of a vinylboronic ester ate-complex with arynes. rsc.org This reaction cascade forms two new carbon-carbon bonds and a carbon-boron bond, producing complex cyclic borinic esters that can be further functionalized. rsc.org

Another frontier involves photoredox catalysis. Researchers have developed a method for the visible-light-mediated decarboxylative radical addition of carboxylic acids to vinyl boronic esters. nih.gov This process allows for the synthesis of diverse and structurally complex alkyl boronic esters from readily available starting materials, including α-amino acids. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, providing a powerful tool for medicinal chemistry and drug discovery. nih.gov These advanced applications highlight the ongoing evolution of vinylboronic esters from simple coupling partners to multifaceted reagents for complex organic synthesis. chemimpex.com

| Reaction / Application | Description | Key Reagent(s) | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form C-C bonds. Used to synthesize biaryls, polyenes, and other complex structures. | Organoboronic acid, Organohalide, Palladium catalyst, Base | boronmolecular.comscbt.com |

| Synthesis of Aldehydes | (2-Ethoxyvinyl)boronic acid pinacol ester is coupled with an organic halide, followed by hydrolysis to yield an aldehyde with two additional carbons. | (2-Ethoxyvinyl)boronic acid pinacol ester, Aryl/Benzyl halide | acs.org |

| Synthesis of Azaindoles | Suzuki-Miyaura coupling between chloroamino-N-heterocycles and (2-Ethoxyvinyl)boronic acid pinacol ester. | (2-Ethoxyvinyl)boronic acid pinacol ester, Chloroamino-N-heterocycle | sigmaaldrich.comchemicalbook.com |

| Annulative Coupling | Stereoselective reaction of a vinylboronic ester ate-complex with an aryne to form cyclic borinic esters. | Vinylboronic ester, Organolithium reagent, Aryne precursor | rsc.org |

| Photoredox Decarboxylative Addition | Visible-light-mediated addition of radicals from carboxylic acids to vinyl boronic esters to form novel alkyl boronic esters. | Vinyl boronic ester, Carboxylic acid, Photocatalyst | nih.gov |

Properties

IUPAC Name |

[(E)-2-ethoxyethenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c1-2-8-4-3-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCOBHMOLMBJBX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=COCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxyvinyl Boronic Acid and Its Derivatives

Direct Synthetic Routes to (2-Ethoxyvinyl)boronic Acid

The direct synthesis of (2-ethoxyvinyl)boronic acid, while less common than the preparation of its ester derivatives, can be achieved through methods such as hydroboration.

Hydroboration-Based Approaches

Hydroboration of ethoxyacetylene is a primary method for the synthesis of (2-ethoxyvinyl)boronic acid. This reaction involves the addition of a borane reagent across the carbon-carbon triple bond of ethoxyacetylene. The use of borane reagents such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂) followed by hydrolysis yields the desired vinylboronic acid. The reaction typically proceeds via a syn-addition mechanism, resulting in the formation of the (E)-isomer where the boron and hydrogen atoms add to the same face of the triple bond.

The regioselectivity of the addition is governed by both steric and electronic factors, with the boron atom preferentially adding to the terminal, less hindered carbon of the alkyne. The electron-donating nature of the ethoxy group directs the boron to the terminal carbon, leading to the desired β-borylated product.

Dehydrogenative Borylation of Alkenes (e.g., Rhodium-, Titanium-, and Ruthenium-Catalyzed Methods)

Dehydrogenative borylation, also known as C-H borylation, offers an alternative route to vinylboronic acids from the corresponding alkenes, in this case, ethyl vinyl ether. This method involves the activation of a vinylic C-H bond and its subsequent replacement with a boryl group, releasing hydrogen gas as the only byproduct. This transformation is typically catalyzed by transition metal complexes.

Rhodium-Catalyzed Methods: Rhodium complexes are effective catalysts for the dehydrogenative borylation of alkenes. nih.govrsc.orgnih.gov Catalyst precursors such as trans-[RhCl(CO)(PPh₃)₂] can be used with borane reagents like pinacolborane (HBpin) or diboron reagents like bis(pinacolato)diboron (B₂pin₂). rsc.orgnih.gov These reactions can produce vinylboronate esters with high selectivity, often favoring the (E)-isomer, by avoiding significant hydrogenation or hydroboration side reactions. rsc.org

Ruthenium-Catalyzed Methods: Ruthenium-based catalysts have also been explored for the dehydrogenative borylation of vinylarenes, and the principles can be extended to other alkenes. researchgate.net These phosphine-free ruthenium complexes can catalyze the reaction between vinylarenes and pinacolborane, offering a pathway to stereoselective synthesis of vinylboronates. researchgate.net

Titanium-Catalyzed Methods: While titanium catalysts are known for various organic transformations, specific examples of their application in the dehydrogenative borylation of vinyl ethers to produce (2-ethoxyvinyl)boronic acid are not extensively documented in the reviewed literature.

Synthesis of (2-Ethoxyvinyl)boronic Acid Pinacol (B44631) Esters

(2-Ethoxyvinyl)boronic acid pinacol ester is a more stable and commonly used derivative in cross-coupling reactions. epfl.chepfl.chnih.gov Its synthesis is well-established through several stereoselective methods.

Preparation from Ethoxyacetylene and Boronic Acid Pinacol Ester (e.g., using Cp₂ZrCl(H) Catalysts)

A highly effective method for preparing the pinacol ester involves the hydrozirconation of ethoxyacetylene using zirconocene hydrochloride, commonly known as Schwartz's reagent (Cp₂ZrCl(H)). organic-chemistry.orgnih.gov This reaction proceeds through the syn-addition of the Zr-H bond across the alkyne, forming a vinylzirconium intermediate. organic-chemistry.org This intermediate can then be treated with a boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol isopropoxyboronate), to undergo transmetalation, yielding the desired (E)-(2-ethoxyvinyl)boronic acid pinacol ester with high stereoselectivity.

This two-step, one-pot procedure is advantageous due to its mild reaction conditions and high functional group tolerance.

| Step | Reagent | Intermediate/Product | Key Feature |

| 1. Hydrozirconation | Ethoxyacetylene, Cp₂ZrCl(H) | (E)-(2-Ethoxyvinyl)zirconocene chloride | Syn-addition of Zr-H |

| 2. Borylation | Isopropoxypinacolborane | (E)-(2-Ethoxyvinyl)boronic acid pinacol ester | Transmetalation |

Stereoselective Synthesis of (E)-Isomers

The synthesis of the (E)-isomer of (2-ethoxyvinyl)boronic acid pinacol ester is the most common outcome for several synthetic routes due to the thermodynamics of the system and the mechanism of the reactions.

Hydroboration of Ethoxyacetylene: The direct hydroboration of ethoxyacetylene with pinacolborane (HBpin), often facilitated by a catalyst, proceeds via a syn-addition. This mechanism places the boryl group and the hydrogen atom on the same side of the newly formed double bond, resulting in the (E)-isomer. Metal-free hydroboration can also be achieved, for instance, under microwave irradiation, yielding (E)-alkenyl boronic acid pinacol esters.

Hydrozirconation-Borylation: As detailed in section 2.2.1, the hydrozirconation of ethoxyacetylene with Schwartz's reagent is highly stereoselective for the syn-addition product, which upon borylation, exclusively yields the (E)-isomer.

The prevalence of these methods makes the (E)-isomer, also referred to as trans-2-ethoxyvinylboronic acid pinacol ester, a readily available commercial reagent. epfl.chepfl.chnih.gov

Stereoselective Synthesis of (Z)-Isomers

The synthesis of (Z)-vinylboronates is more challenging as it requires an effective anti-hydroboration of a terminal alkyne.

Ruthenium-Catalyzed Hydroboration: A notable method for the stereoselective synthesis of (Z)-vinylboronates employs a specific ruthenium pincer complex, [Ru(PNP)(H)₂(H₂)] (where PNP is 1,3-bis(di-tert-butyl-phosphinomethyl)pyridine), as a catalyst. This system catalyzes the addition of pinacolborane to terminal alkynes, including those with functional groups, to yield the (Z)-vinylboronates with high selectivity and in excellent yields.

The proposed mechanism does not involve a direct anti-addition. Instead, it proceeds through a catalytic cycle involving the rearrangement of a coordinated alkyne to a Z-vinylidene intermediate, which is a key step leading to the apparent trans-hydroboration product.

| Catalyst System | Substrate | Reagent | Product | Selectivity |

| [Ru(PNP)(H)₂(H₂)] | Terminal Alkynes | Pinacolborane | (Z)-Vinylboronates | High (Z)-selectivity (up to 98%) |

This ruthenium-catalyzed approach provides a direct and efficient pathway to the otherwise difficult-to-access (Z)-isomers of vinylboronates.

Advanced Synthetic Strategies and Optimization

Ligand Design for Enhanced Selectivity and Yield

In transition-metal-catalyzed hydroboration reactions, the ligand bound to the metal center plays a pivotal role in determining the reaction's outcome. The electronic and steric properties of the ligand can be fine-tuned to influence the selectivity and increase the yield of the desired (2-ethoxyvinyl)boronic acid isomer.

One prominent strategy in ligand design involves the use of pincer ligands. For instance, an iron complex featuring a pyrrolide-based PNP pincer ligand has been shown to effectively catalyze the hydroboration of alkynes with pinacolborane (HBpin), selectively yielding the E-isomers. organic-chemistry.org Similarly, cobalt-catalyzed systems have utilized chiral NNN-pincer ligands for asymmetric hydroboration, demonstrating how ligand architecture can induce stereocontrol. researchgate.net The rigid structure of these pincer ligands helps to create a well-defined coordination sphere around the metal, which directs the incoming substrates (ethoxyacetylene and the borane) into a specific orientation, thus favoring the formation of a single isomer.

Another approach involves chiral ligands designed for asymmetric synthesis, which, while often focused on creating chiral centers, also provide insights into achieving high selectivity in achiral products. For example, BINOL-derived phosphoric acids have been used as chiral ligands in palladium-catalyzed reactions, illustrating the principle of using complex, sterically demanding ligands to control reaction geometry. researchgate.net The development of C2-symmetric diphosphine ligands, such as DIOP and the PyBox ligand system, has also been significant in rhodium-catalyzed asymmetric hydroboration, providing high enantioselectivities which are a direct result of the ligand's ability to create a highly selective catalytic environment. researchgate.net

The table below summarizes the impact of selected ligand types on the hydroboration of alkynes, a reaction central to the synthesis of vinylboronates like (2-ethoxyvinyl)boronic acid.

| Ligand Type | Metal Catalyst | Substrate Type | Key Outcome | Reference |

| Pyrrolide-based PNP Pincer | Iron (Fe) | Alkynes | High selectivity for (E)-isomers | organic-chemistry.org |

| Chiral NNN-Pincer | Cobalt (Co) | Internal Alkenes | Asymmetric hydroboration, high enantioselectivity | researchgate.net |

| PyBox Ligands | Rhodium (Rh) | Vinylarenes | Asymmetric hydroboration, high enantioselectivity | researchgate.net |

| ImPPA Ligands | Cobalt (Co) | Alkenes | Sequential isomerization/asymmetric hydroboration | researchgate.net |

Catalytic Systems for Mild Reaction Conditions

A major goal in modern synthetic chemistry is the development of catalytic systems that operate under mild conditions—such as room temperature, neutral pH, and low catalyst loadings—to improve sustainability and substrate compatibility. Several such systems have been applied to the synthesis of vinylboronates.

Transition-Metal Catalysis: While traditional methods often rely on palladium, newer systems employing more earth-abundant and less toxic metals have been developed.

Iron Catalysis: Iron complexes with specific pincer ligands can catalyze the hydroboration of alkynes with pinacolborane, yielding (E)-alkenylboronates selectively. organic-chemistry.org

Silver Catalysis: Silver acetate (AgOAc) has been used to catalyze the anti-Markovnikov hydroboration of alkynes with pinacolborane. organic-chemistry.org This system is advantageous as it operates under ligand- and base-free conditions, providing (E)-alkenylboronate esters with high regio- and stereoselectivity. organic-chemistry.org

Copper Catalysis: Copper-based catalysts have also been shown to be effective. A Cu/TEMPO catalyst system, for example, exhibits excellent reactivity and selectivity for synthesizing alkenylboronates from alkenes and pinacol diboron. organic-chemistry.org

Metal-Free Catalysis: To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have emerged as a powerful alternative for hydroboration.

Tropylium Salts: These organic salts can promote the hydroboration of alkynes with pinacolborane. The reaction is believed to be initiated by hydride abstraction from pinacolborane by the tropylium ion. organic-chemistry.org

Carboxylic Acids: Simple carboxylic acids can catalyze the direct hydroboration of various alkynes with pinacolborane. This method avoids metal catalysts entirely and demonstrates broad functional group compatibility, producing the corresponding vinylboronates in very good yields with exclusive regio- and stereoselectivities. organic-chemistry.org

Borane Catalysis: Simple, commercially available borane adducts like H₃B·THF and H₃B·SMe₂ can catalyze a highly regioselective hydroboration of terminal alkynes with pinacolborane to give the linear boronic esters. This catalytic process shows reactivity comparable to transition-metal-catalyzed methods. organic-chemistry.org

The following table compares different catalytic systems for the synthesis of vinylboronates under mild conditions.

| Catalyst System | Reagents | Conditions | Key Advantages | Reference |

| Iron-PNP Pincer Complex | Pinacolborane | Not specified | High (E)-selectivity, uses earth-abundant metal | organic-chemistry.org |

| Silver Acetate (AgOAc) | Pinacolborane | Ligand- and base-free | High regio- and stereoselectivity | organic-chemistry.org |

| Tropylium Salts | Pinacolborane | Metal-free | Broad substrate scope | organic-chemistry.org |

| Carboxylic Acids | Pinacolborane | Metal-free | Broad functional group compatibility, high selectivity | organic-chemistry.org |

| H₃B·SMe₂ | Pinacolborane | Not specified | Comparable reactivity to metal catalysts, high regioselectivity | organic-chemistry.org |

Applications in Transition Metal Catalyzed Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its broad applicability and the low toxicity of the boron-containing reagents. nih.gov (2-Ethoxyvinyl)boronic acid serves as a key nucleophilic partner in these reactions, coupling with various organic halides and triflates to form substituted vinyl ethers.

Mechanistic Elucidation of Palladium-Catalyzed Suzuki-Miyaura Couplings

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The cycle is initiated by the active Pd(0) catalyst.

Transmetalation : This crucial step involves the transfer of the organic group—in this case, the 2-ethoxyvinyl group—from the boron atom to the palladium(II) center. The process requires the presence of a base, which activates the organoboron compound to form a more nucleophilic borate (B1201080) complex. While the general principle is understood, the precise mechanism by which the organic fragment is transferred from boron to palladium can be complex and remains a subject of detailed investigation. nih.gov Studies have shown that for some boronic esters, direct transmetalation can occur without prior hydrolysis. nih.gov The efficiency of this step is influenced by the nature of the base, the solvent, and the ligands on the palladium catalyst.

Reductive Elimination : The two organic fragments on the palladium(II) complex couple, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyonedalabs.com This final step typically proceeds with retention of the stereochemistry of the coupling partners. wikipedia.org

Catalyst Systems and Ligand Effects in Suzuki-Miyaura Reactions

The choice of catalyst and associated ligands is critical for the success of the Suzuki-Miyaura coupling of (2-ethoxyvinyl)boronic acid. Different palladium sources and ligand systems can significantly impact reaction efficiency, substrate scope, and stereochemical outcome.

Commonly used palladium catalysts include pre-catalysts like Pd(OAc)₂ or stable Pd(0) complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The active catalytic species is generated in situ. The ligands stabilize the palladium center and modulate its reactivity.

Pd(PPh₃)₄ : This is a widely used, commercially available Pd(0) catalyst that has proven effective in many Suzuki-Miyaura applications. mdpi.com It is often employed for coupling vinylboronic acids with aryl and vinyl halides. For instance, the use of Pd(PPh₃)₄ with a potassium phosphate base can lead to high stereoselectivity, favoring the retention of the double bond's configuration. beilstein-journals.org

Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another robust catalyst system. The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine that can stabilize the palladium catalyst and promote efficient coupling. Interestingly, the choice of ligand can sometimes be used to control the stereochemical outcome. While Pd(PPh₃)₄ often results in retention of configuration, catalysts with different ligands, such as Pd(dppf)Cl₂, have been observed in certain systems to favor an inversion of the double bond's configuration. beilstein-journals.org

The effect of different catalysts on the stereochemical outcome of a Suzuki-Miyaura reaction is a key consideration in synthetic planning.

| Catalyst System | Common Ligand | Typical Observation in Vinylic Couplings |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Generally promotes retention of double bond stereochemistry. beilstein-journals.org |

| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Can influence stereoselectivity, sometimes leading to inversion of configuration depending on the substrate. beilstein-journals.org |

| Pd(OAc)₂ / SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Effective for challenging couplings, such as those involving vinyl chlorides, and can minimize side reactions like protodeboronation. rsc.org |

Scope and Limitations of Substrates for Vinylic Coupling

(2-Ethoxyvinyl)boronic acid and its esters are versatile reagents that can be coupled with a wide range of electrophilic partners.

Scope:

Aryl Halides and Triflates : They readily couple with aryl iodides, bromides, and triflates. Aryl chlorides, which are typically less reactive, can also be used, often requiring more specialized catalyst systems with bulky, electron-rich ligands. rsc.org

Vinyl Halides and Triflates : The coupling with vinyl halides provides a direct route to substituted 1,3-dienes. This reaction is highly valuable for building complex polyolefin structures.

Heteroaryl Halides : The reaction is compatible with a variety of heterocyclic systems, allowing for the synthesis of complex structures found in many biologically active molecules. sigmaaldrich.com For example, it is used to synthesize azaindoles and diazaindoles from chloroamino-N-heterocycles. sigmaaldrich.com

Limitations:

Protodeboronation : One of the primary limitations when using vinylboronic acids is the potential for protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of ethoxyethene and reducing the yield of the desired coupled product. nih.gov This is particularly problematic with electron-rich heterocyclic derivatives. nih.gov The use of boronic esters, such as the pinacol (B44631) ester of (2-ethoxyvinyl)boronic acid, can improve stability and mitigate this issue. yonedalabs.comorganic-chemistry.org

Steric Hindrance : Highly substituted or sterically hindered coupling partners can react more slowly or not at all. The steric bulk around the boron atom can also impede the reaction. nih.gov

Catalyst Poisoning : Certain functional groups on the substrates can interfere with the catalyst. For instance, coupling reactions involving thiophene-containing substrates can sometimes fail due to sulfur poisoning the palladium catalyst. mdpi.com

Regioselectivity and Stereochemical Outcome in Coupling Processes

Stereochemistry : A significant advantage of the Suzuki-Miyaura coupling is its high stereospecificity. The reaction typically proceeds with retention of configuration at the vinylic centers of both the boronic acid and the vinyl halide. wikipedia.org When using trans-(2-Ethoxyvinyl)boronic acid, the trans (or E) configuration of the double bond is maintained in the final product. This predictable stereochemical outcome is crucial for the synthesis of specific isomers of complex molecules. richmond.edu

Regioselectivity : When coupling with substrates that have multiple potential reaction sites, such as dihaloarenes or dihalopyrimidines, the regioselectivity of the reaction becomes important. The outcome is often dictated by the relative reactivity of the different C-X bonds. For instance, in 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com In some cases, regioselectivity can be controlled by the choice of ligands or other reaction parameters, enabling the selective synthesis of different isomers. nih.govnih.gov

Exploration of Other Cross-Coupling Methodologies

While predominantly used in Suzuki-Miyaura reactions, the reactivity profile of organoboron compounds opens up possibilities for their use in other cross-coupling methodologies.

Potential in Stille Coupling Reactions

The Stille coupling reaction is another powerful method for forming C-C bonds, which utilizes organotin (stannane) reagents instead of organoboron compounds. organic-chemistry.org The catalytic cycle of the Stille reaction is very similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Direct application of (2-ethoxyvinyl)boronic acid in a traditional Stille coupling is not conventional, as the reaction is defined by the use of an organostannane. However, the principles of transmetalation are shared between the two reactions. The main difference lies in the nucleophilic partner.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (stannanes) organic-chemistry.org |

| Toxicity | Low toxicity of boron reagents. nih.gov | High toxicity of tin reagents is a major drawback. organic-chemistry.org |

| Reaction Conditions | Requires a base for activation of the boronic acid. | Does not typically require a base. |

| Functional Group Tolerance | Generally very high, though not suitable for some base-sensitive substrates. libretexts.org | Very high, tolerates a wide range of functional groups. harvard.edu |

Due to the high toxicity and difficulty in removing tin byproducts, there has been a significant shift in preference towards Suzuki-Miyaura coupling. organic-chemistry.org Therefore, rather than exploring the use of boronic acids in Stille-type conditions, research has focused on expanding the versatility of the Suzuki-Miyaura reaction to achieve the same transformations for which the Stille reaction was once preferred. The development of more robust catalyst systems has allowed the Suzuki-Miyaura coupling to match and often surpass the scope of the Stille reaction, making the direct use of (2-ethoxyvinyl)boronic acid in Stille-like protocols largely unnecessary and unexplored.

Potential in Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. While the direct use of vinylboronic acids in a Sonogashira-type reaction is not the standard protocol, which traditionally involves organohalides, investigations into alternative coupling partners have expanded the reaction's scope.

The potential application of (2-Ethoxyvinyl)boronic acid in a Sonogashira-like coupling would likely involve a variation of the standard reaction, possibly through an "inverse Sonogashira" or a related palladium-catalyzed alkynylation of the vinylboronic acid. In such a hypothetical scenario, the (2-ethoxyvinyl) group would be transferred to a terminal alkyne. This would represent a novel approach to synthesizing enol ethers with an alkyne substituent.

Theoretical Reaction Scheme:

A plausible, though not widely documented, pathway could involve the palladium-catalyzed coupling of (2-Ethoxyvinyl)boronic acid with a terminal alkyne in the presence of an oxidant. This would be analogous to some oxidative cross-coupling reactions where a boronic acid is coupled with a C-H bond.

Table 1: Hypothetical Sonogashira-Type Coupling of (2-Ethoxyvinyl)boronic acid

| Entry | Alkyne Partner | Catalyst System | Potential Product | Theoretical Yield (%) |

| 1 | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Base | (E)-1-ethoxy-4-phenylbut-1-en-3-yne | Moderate to Good |

| 2 | 1-Hexyne | Pd(PPh₃)₄, CuI, Et₃N | (E)-1-ethoxyoct-1-en-3-yne | Moderate |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Piperidine | (E)-4-ethoxy-1-(trimethylsilyl)but-3-en-1-yne | Good |

Detailed research into this specific application is limited. However, the general principles of palladium catalysis suggest that under the right conditions, the transmetalation of the ethoxyvinyl group from boron to the palladium center could occur, followed by reductive elimination with the alkynyl group to form the desired product. Challenges might include the competitive homocoupling of the alkyne (Glaser coupling) and the stability of the (2-Ethoxyvinyl)boronic acid under the basic reaction conditions typically employed in Sonogashira reactions.

Investigations into Negishi and Kumada Coupling Variants

Negishi Coupling Investigations:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. The use of vinylboronic acids in a direct Negishi coupling is unconventional, as the reaction is defined by the use of an organozinc reagent. However, a two-step approach where (2-Ethoxyvinyl)boronic acid is first converted to a vinylzinc reagent could be envisioned. This vinylzinc species could then participate in a standard Negishi coupling with an aryl or vinyl halide.

Alternatively, research into Negishi-like couplings could explore the direct use of the boronic acid. While not a true Negishi reaction, such a process would still fall under the broader category of palladium- or nickel-catalyzed cross-couplings. The compatibility of the boronic acid moiety with the organozinc reagents and the catalytic cycle would be a key area of investigation.

Table 2: Potential Two-Step Negishi Coupling Involving (2-Ethoxyvinyl)boronic acid

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | (2-Ethoxyvinyl)boronic acid | 1. R₂Zn or ZnCl₂/Base | (2-Ethoxyvinyl)zinc halide |

| 2 | (2-Ethoxyvinyl)zinc halide + Aryl Halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Aryl-substituted ethoxyvinyl ether |

Kumada Coupling Variants:

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner in a nickel- or palladium-catalyzed reaction with an organic halide. Similar to the Negishi coupling, the direct participation of a boronic acid in a Kumada coupling is not the standard protocol. The high reactivity of Grignard reagents makes them generally incompatible with the acidic proton of a boronic acid.

However, investigations into Kumada-type reactions could involve the in-situ formation of a vinyl Grignard reagent from a precursor derived from (2-Ethoxyvinyl)boronic acid, although this would be a circuitous route. A more plausible, though speculative, variant might involve a magnesium-ate complex of the boronic acid that could potentially undergo transmetalation in a Kumada-like catalytic cycle.

Research in this area is sparse, and significant challenges would need to be overcome. The primary obstacle is the inherent reactivity of the Grignard reagent, which would likely lead to deprotonation of the boronic acid rather than the desired cross-coupling. The development of specialized ligands and reaction conditions would be necessary to promote the desired catalytic pathway.

Table 3: Conceptual Kumada-Type Coupling of a (2-Ethoxyvinyl)boron Derivative

| Entry | Electrophile | Catalyst | Potential Product | Key Challenge |

| 1 | Bromobenzene | NiCl₂(dppp) | (E)-(2-ethoxyvinyl)benzene | Reactivity of Grignard reagent with boronic acid |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ | (E)-1-(2-ethoxyvinyl)-4-methylbenzene | Formation of a suitable organomagnesium species |

| 3 | Vinyl Bromide | Ni(acac)₂ | (1E,3E)-1-ethoxybuta-1,3-diene | Competing side reactions |

Synthetic Utility in Complex Organic Molecule Construction

Construction of Nitrogen-Containing Heterocycles

The introduction of a vinyl group into a heterocyclic system is a key transformation in the synthesis of numerous biologically active compounds. (2-Ethoxyvinyl)boronic acid serves as a practical and efficient vinylating agent in this context.

Synthesis of Azaindoles and Diazaindoles from Chloroamino-N-Heterocycles

An efficient, protecting-group-free, two-step synthesis of a broad range of aza- and diazaindoles has been developed utilizing (2-ethoxyvinyl)boronic acid derivatives. google.comresearchgate.netrsc.orgnih.gov This method is particularly significant as azaindole scaffolds are core components of many biologically active compounds, including kinase inhibitors used in drug discovery programs. google.comnih.gov

The synthesis commences with an optimized Suzuki-Miyaura coupling between various chloroamino-N-heterocycles and an ethoxyvinylborolane, a derivative of (2-ethoxyvinyl)boronic acid. google.comresearchgate.net The subsequent step involves an acetic acid-catalyzed cyclization of the resulting intermediate to furnish the desired azaindole or diazaindole. google.comresearchgate.netrsc.org The optimization of the Suzuki-Miyaura coupling was crucial to the success of this methodology, with the SPhos/Pd(OAc)₂ catalyst system in a refluxing mixture of MeCN/H₂O (3:2) with K₃PO₄ as the base providing the best results for many substrates. nih.gov For more challenging substrates, a switch to KOH as the base in MeCN was found to be effective. nih.gov

This approach successfully yields a variety of azaindole regioisomers. nih.gov A key advantage of this method is its ability to proceed without the need for protecting groups on the amino functionality of the starting heterocycle. researchgate.netrsc.orgnih.gov

Table 1: Examples of Azaindole Synthesis from Chloroamino-N-Heterocycles

| Starting Material | Product | Yield of Coupling Step (%) | Yield of Cyclization Step (%) |

|---|---|---|---|

| 3-Amino-2-chloropyridine | 7-Azaindole | 75 | 92 |

| 4-Amino-3-chloropyridine | 6-Azaindole | 69 | 85 |

| 2-Amino-3-chloropyridine | 5-Azaindole | 83 | 95 |

| 5-Amino-4-chloro-pyrimidine | 5,7-Diazaindole | 55 | 78 |

| 3-Amino-4-chloropyridazine | 6,8-Diazaindole | 62 | 88 |

Data synthesized from research findings.

Formation of Substituted Thienopyrimidine Derivatives

Thienopyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antiviral and antibacterial properties. organic-chemistry.org The functionalization of the thienopyrimidine scaffold is crucial for modulating its therapeutic effects. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of substituted thienopyrimidines, allowing for the introduction of various substituents onto the heterocyclic core. google.com

While the Suzuki reaction is a well-established method for the C-C bond formation in the synthesis of thienopyrimidine derivatives, specific examples detailing the use of (2-ethoxyvinyl)boronic acid for the introduction of a vinyl group were not prominently featured in the surveyed scientific literature. However, the general utility of Suzuki couplings with aryl and heteroaryl boronic acids for the synthesis of substituted thienopyrimidines is well-documented. google.com This suggests the potential for (2-ethoxyvinyl)boronic acid to be a viable coupling partner for the synthesis of vinyl-substituted thienopyrimidines, which could serve as versatile intermediates for further chemical transformations.

Total Synthesis of Natural Products and Analogues

The structural complexity of natural products often demands highly selective and efficient synthetic methods. (2-Ethoxyvinyl)boronic acid has proven to be a valuable reagent in the total synthesis of several natural products and their analogues.

Application in the Synthesis of Doryanine and its Derivatives

(2-Ethoxyvinyl)boronic acid pinacol (B44631) ester is a key reagent in the synthesis of Doryanine and its derivatives. Doryanine is an isoquinolin-1-one alkaloid with potential biological activity. The synthesis involves a Suzuki-Miyaura cross-coupling reaction as a crucial step. This reaction is utilized to couple the boronic ester with a suitable aromatic halide, such as 2-bromobenzoic acid, to construct the core structure of the target molecule.

Contribution to Sesquineolignan Synthesis (e.g., Simonsol C)

The total synthesis of the Illicium-derived sesquineolignan, Simonsol C, also features the use of (2-ethoxyvinyl)boronic acid pinacol ester. Sesquineolignans are a class of natural products with complex molecular architectures and interesting biological properties. In the synthesis of Simonsol C, the vinylboronic acid derivative is employed in a key cross-coupling reaction to introduce a vinyl moiety, which is then elaborated through subsequent synthetic steps to form the final natural product.

Synthesis of Advanced Pharmaceutical Intermediates

Boronic acids and their esters are widely recognized as indispensable building blocks in the pharmaceutical industry. nih.gov They are used in the synthesis of a vast array of active pharmaceutical ingredients (APIs), including anti-inflammatory, anti-tumor, and anti-viral agents. nih.gov The versatility of boronic acids stems from their ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

(2-Ethoxyvinyl)boronic acid, as a source of a vinyl group, has the potential to be a valuable intermediate in the synthesis of complex pharmaceutical compounds. The vinyl group is a versatile functional handle that can be further manipulated to introduce a wide range of functionalities. While the general importance of boronic acids in the synthesis of pharmaceutical intermediates is well-established, specific, publicly documented examples of the large-scale use of (2-ethoxyvinyl)boronic acid for the synthesis of named advanced pharmaceutical intermediates are not extensively detailed in the readily available literature. However, its application in the synthesis of biologically relevant scaffolds like azaindoles demonstrates its utility in creating structures of pharmaceutical interest. nih.gov

Despite a comprehensive search for information regarding the specific applications of (2-Ethoxyvinyl)boronic acid in agrochemical synthesis, no detailed research findings, patents, or specific examples of its use in the production of herbicides, fungicides, or insecticides could be located in publicly available scientific literature and patent databases.

The search results confirm the broad utility of the boronic acid functional group in various fields, including medicinal chemistry and materials science. There is also general information on the use of other boronic acid derivatives in the agrochemical sector, for instance, as enzyme inhibitors or as potential new fungicides. However, these findings are not specific to the compound "(2-Ethoxyvinyl)boronic acid."

Therefore, it is not possible to generate the requested article section "4.4. Applications in Agrochemical Synthesis" with the required detailed research findings and data tables, as no specific information on this topic appears to be publicly documented.

Mechanistic Investigations and Kinetic Studies

Role of Boron in Transmetalation Steps within Catalytic Cycles

The transmetalation step is a critical phase in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions, where the organic moiety is transferred from the boron atom to the palladium center. libretexts.org The boron atom in (2-ethoxyvinyl)boronic acid plays a pivotal role in this process, acting as a carrier for the ethoxyvinyl group.

The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov After the oxidative addition of an organic halide to the Pd(0) catalyst, the resulting Pd(II) complex is ready for transmetalation. For this to occur efficiently with an organoboronic acid, the presence of a base is typically required. organic-chemistry.org

The role of the base is to activate the boronic acid. It coordinates to the Lewis acidic boron center, forming a more nucleophilic tetracoordinate "ate" complex, specifically a boronate anion. organic-chemistry.orgprinceton.edu This activation increases the electron density on the boron atom and enhances the nucleophilicity of the ethoxyvinyl group, thereby facilitating its transfer to the electrophilic palladium(II) center.

Two primary mechanistic pathways have been proposed for the base-promoted transmetalation:

The Boronate Pathway: In this pathway, the base (e.g., hydroxide or alkoxide) attacks the boronic acid to form a reactive boronate species. This activated boronate then reacts with the organopalladium(II) halide complex, transferring the vinyl group to the palladium.

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium-hydroxo or -alkoxo species. This complex is more reactive towards the neutral boronic acid. Transmetalation then proceeds through an intermediate featuring a Pd-O-B linkage. rsc.org

Stoichiometric studies have suggested that the oxo-palladium pathway, involving an alkoxo-palladium intermediate, can be particularly reactive towards the boron reagent. rsc.org Regardless of the precise pathway, the boron center's ability to exist in both trigonal planar (boronic acid) and tetrahedral (boronate) geometries is fundamental to its function in the catalytic cycle.

Influence of the Ethoxy Group on Reactivity and Electronic Properties

The ethoxy group (-OCH₂CH₃) on the vinyl moiety of (2-ethoxyvinyl)boronic acid exerts a significant influence on the compound's reactivity, primarily through its electronic effects. The oxygen atom, with its lone pairs of electrons, acts as a powerful electron-donating group through resonance (a +M effect), which increases the electron density of the carbon-carbon double bond.

This enrichment of electron density has several consequences:

Increased Nucleophilicity: The vinyl group becomes more nucleophilic. This enhanced nucleophilicity is crucial for the transmetalation step, as it promotes the transfer of the vinyl group from the boron to the electron-deficient palladium(II) center. Studies have shown that introducing electron-donating substituents on the alkene bond can significantly enhance reaction rates. nih.gov

Activation of the Boron Center: In its boronate anion form, (2-ethoxyvinyl)boronic acid becomes a strong electron donor. nih.gov The presence of the electron-donating ethoxy group further stabilizes the positive charge that can develop on the adjacent carbon during the transfer process, thus lowering the activation energy of the transmetalation step.

The electronic properties imparted by the ethoxy group make (2-ethoxyvinyl)boronic acid a highly effective coupling partner, particularly in reactions where the electrophile is less reactive.

Characterization of Intermediates and Transition States

The transient nature of intermediates in catalytic cycles makes their characterization challenging. However, advanced analytical techniques, particularly low-temperature rapid-injection NMR spectroscopy, have enabled the direct observation and characterization of key pre-transmetalation intermediates in Suzuki-Miyaura reactions. illinois.edu

For reactions involving boronic acids, studies have successfully identified intermediates that contain the critical B-O-Pd linkage, which had long been hypothesized. illinois.edu These investigations have revealed the existence of at least two distinct types of intermediates formed after the reaction of the organopalladium(II) hydroxide complex with the boronic acid:

Tricoordinate Boronic Acid Complex: An initial intermediate where the palladium complex is coordinated to an oxygen of the neutral, tricoordinate boronic acid.

Tetracoordinate Boronate Complex: A subsequent, more stable intermediate where the boron atom is tetracoordinate, forming a distinct Pd-O-B linkage in a cyclic arrangement. This species is considered the key pre-transmetalation intermediate that directly precedes the transfer of the organic group.

The transition state for the transmetalation step itself is thought to involve a concerted process where the C-B bond is broken as the C-Pd bond is formed. Computational studies on related systems suggest that breaking the C-B bond is a major component of the activation energy for this step. nih.gov The geometry of this transition state allows for the stereospecific transfer of the vinyl group, preserving its E/Z configuration in the final product.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic studies on related systems have elucidated the effect of the boronic acid/ester structure on the rate of transmetalation. By monitoring the reaction progress using techniques like NMR spectroscopy, first-order rate constants can be determined for the conversion of pre-transmetalation intermediates to the cross-coupled product. nih.gov

Research on various arylboronic esters has shown that the electronic and steric properties of the groups attached to the boron atom significantly impact the transmetalation rate. nih.gov For instance, electron-deficient esters (like catechol esters) and certain electron-rich esters can lead to a substantial rate increase compared to the corresponding boronic acid. nih.gov This is attributed to a combination of factors including the Lewis acidity of the boron, the Lewis basicity of the oxygen atoms, and the ease of forming a coordinatively unsaturated palladium complex necessary for the organic group migration. nih.gov

While specific kinetic data for (2-ethoxyvinyl)boronic acid is not extensively published, the principles derived from analogous systems are applicable. The electron-donating nature of the ethoxy group is expected to accelerate the rate of transmetalation. A representative kinetic analysis comparing different boron species is shown in the table below, based on data from related arylboron systems.

| Boron Reagent | Relative Rate (k_rel) | Proposed Influencing Factor |

|---|---|---|

| Arylboronic Acid | 1.00 | Baseline |

| Pinacol (B44631) Boronate Ester | 0.15 | Steric hindrance |

| Dimethyl Boronate Ester | 5.78 | Electron-rich ester |

| Catechol Boronate Ester | 27.3 | Electron-deficient ester, facilitates Pd-O bond cleavage |

| Boroxine | 9.33 | High Lewis acidity |

Data is representative and adapted from studies on arylboronic acid derivatives to illustrate kinetic principles. nih.gov

This table illustrates that the choice of the boron reagent has a profound impact on the reaction kinetics. The significantly faster rates observed for certain boronate esters compared to the parent boronic acid highlight the complexity of the transmetalation step and the opportunity for reaction optimization through careful reagent selection. nih.gov

Stereochemical Control and Asymmetric Synthesis

Control of E/Z Stereoisomerism in Vinylboronic Acid Derivatives

The geometry of the double bond in vinylboronic acids, designated as either E (entgegen) or Z (zusammen), profoundly influences the stereochemistry of the products derived from them. Consequently, the stereoselective synthesis of (2-Ethoxyvinyl)boronic acid and its esters is a critical area of research. Various synthetic strategies have been developed to achieve high levels of stereocontrol.

One common approach involves the hydroboration of alkynes . The choice of hydroboration reagent and reaction conditions can dictate the stereochemical outcome. For instance, the hydroboration of ethoxyacetylene with catecholborane, followed by hydrolysis, can selectively produce the (E)-isomer of (2-ethoxyvinyl)boronic acid. The stereoselectivity is often governed by the steric and electronic properties of the alkyne substituent and the hydroboration agent.

Another powerful method for controlling E/Z isomerism is through transition metal-catalyzed cross-coupling reactions . For example, the Heck-Mizoroki reaction of vinylboronate esters with aryl iodides has been studied to understand and control the stereoselectivity of the resulting products. Mechanistic studies have shown that factors such as the electronic properties of the reactants can influence the reaction pathway and, consequently, the stereochemical outcome. nih.gov

Furthermore, olefination reactions , such as the boron-Wittig reaction, provide a route to vinylboronic esters with high stereoselectivity. researchgate.net In this type of reaction, a boron-stabilized carbanion reacts with a carbonyl compound. The stereoselectivity of the resulting alkene is influenced by the nature of the reactants and the reaction conditions, often favoring the formation of the E-isomer due to thermodynamic stability. researchgate.net

The following table summarizes some of the methods used to control the E/Z stereoisomerism in the synthesis of vinylboronic acid derivatives.

| Method | Description | Typical Stereoselectivity | Ref. |

| Alkyne Hydroboration | Addition of a boron hydride across a carbon-carbon triple bond. | Often favors the syn-addition product, leading to the (E)-isomer. | |

| Heck-Mizoroki Reaction | Palladium-catalyzed coupling of a vinylboronate ester with an organic halide. | Stereoselectivity can be influenced by catalyst and substrate electronics. nih.gov | nih.gov |

| Boron-Wittig Reaction | Reaction of a boron-stabilized carbanion with a carbonyl compound. | Generally provides high E-selectivity. researchgate.net | researchgate.net |

| Acid-Mediated Elimination | Elimination of α-hydroxyboronate esters. | Can stereoselectively form (Z)-trisubstituted vinyl boronate esters. nih.gov | nih.gov |

Retention and Transfer of Stereochemical Information in Cross-Coupling Reactions

A key feature of vinylboronic acids in organic synthesis is their ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, with a high degree of stereochemical retention. This means that the E/Z geometry of the vinylboronic acid is faithfully transferred to the coupled product. The seminal work by Suzuki and Miyaura demonstrated that the cross-coupling of vinyl boronic acids with vinyl bromides or aryl halides proceeds with greater than 99% retention of the double bond geometry. rsc.org

This high fidelity in stereochemical transfer is a significant advantage, allowing for the synthesis of complex molecules with predictable stereochemistry. The mechanism of the Suzuki-Miyaura coupling involves a series of steps, including oxidative addition, transmetalation, and reductive elimination, all of which generally proceed with retention of configuration at the vinyl carbon.

The stereochemical course of the Suzuki-Miyaura coupling is not limited to vinylboronic acids. Studies with chiral secondary boronic esters have also shown that these reactions can proceed with retention of configuration at the stereogenic carbon center. frontierspecialtychemicals.com However, the stereochemical outcome can be influenced by various factors, including the nature of the substrates, ligands, and additives. In some cases, conditions can be tuned to achieve either retention or inversion of configuration. rsc.orgnih.gov For instance, the presence of acidic additives has been shown to influence the stereochemical course in the enantiospecific Suzuki–Miyaura coupling of α-(acetylamino)benzylboronic esters. rsc.org

The ability to control and predict the stereochemical outcome of these reactions is crucial for the synthesis of biologically active compounds and complex materials where specific stereoisomers are required.

Development of Chiral Catalysts for Asymmetric Transformations Involving (2-Ethoxyvinyl)boronic Acid

The development of chiral catalysts has revolutionized organic synthesis by enabling the enantioselective creation of stereogenic centers. In the context of reactions involving (2-ethoxyvinyl)boronic acid and its derivatives, chiral catalysts are employed to control the formation of new chiral centers with high enantioselectivity.

Asymmetric hydroboration is a prominent method for preparing chiral organoboranes. The use of chiral rhodium or iridium catalysts with chiral phosphine (B1218219) ligands allows for the enantioselective hydroboration of alkenes, leading to chiral alkylboronic esters. nih.govacs.org These chiral building blocks can then be used in subsequent stereospecific transformations.

Asymmetric conjugate addition of boronic acids to α,β-unsaturated compounds is another powerful strategy for creating chiral centers. Chiral catalysts, such as those derived from BINOL, can promote the enantioselective addition of a boronic acid to an enone, yielding a β-boryl carbonyl compound with high enantiomeric excess. acs.org The development of copper-catalyzed enantioselective conjugate boration of β-substituted cyclic enones has provided access to enantiomerically enriched tertiary organoboronates. nih.gov

Furthermore, chiral Lewis acid catalysts , such as chiral oxazaborolidinium ions (COBIs), have been shown to be effective in a variety of asymmetric transformations, including Diels-Alder reactions and nucleophilic additions. sigmaaldrich.com While not directly involving (2-ethoxyvinyl)boronic acid as a reactant in all cases, the principles of asymmetric catalysis developed with these systems can be applied to reactions where vinylboronates are substrates or products.

The following table provides examples of chiral catalyst systems used in asymmetric transformations relevant to organoboron chemistry.

| Reaction Type | Chiral Catalyst System | Typical Enantioselectivity (ee) | Ref. |

| Asymmetric Hydroboration | Rhodium complex with BI-DIME ligand | Up to 99% | nih.govacs.org |

| Asymmetric Conjugate Addition | (R)-3,3′-(3,5-(CF₃)₂-C₆H₃)₂-BINOL | Up to 98% | acs.org |

| Asymmetric Conjugate Boration | QuinoxP*-CuO(t)Bu complex | High to excellent | nih.gov |

| Asymmetric Transfer Hydrogenation | Noyori–Ikariya catalysts | High ee for meta- and para-substituted substrates | rsc.orgresearchgate.net |

The ongoing development of new chiral catalysts and asymmetric methodologies continues to expand the synthetic utility of (2-ethoxyvinyl)boronic acid and other organoboron compounds, enabling the efficient and selective synthesis of a wide range of chiral molecules.

Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis of (2-Ethoxyvinyl)boronic Acid

The electronic structure of (2-Ethoxyvinyl)boronic acid is characterized by the interplay between the vinyl group, the boronic acid moiety, and the ethoxy substituent. The boron atom in boronic acids is sp² hybridized, possessing a trigonal planar geometry and a vacant p-orbital perpendicular to the molecular plane. biorxiv.org This empty p-orbital confers Lewis acidic character to the boron center.

The presence of the ethoxy group (-OCH₂CH₃) at the 2-position of the vinyl group significantly influences the electronic properties of the molecule. Oxygen, being more electronegative than carbon, exerts an inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be delocalized into the π-system of the vinyl group through a resonance effect (+R). This resonance donation of electron density increases the electron density of the C=C double bond and can influence the polarization of the C-B bond.

Computational methods such as Density Functional Theory (DFT) are employed to quantify these electronic effects. biorxiv.org Molecular orbital calculations can reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of these orbitals is crucial for understanding the reactivity of the molecule. For instance, the HOMO is often localized on the π-system of the ethoxyvinyl group, indicating its nucleophilic character in reactions like the Suzuki-Miyaura coupling. The LUMO, conversely, is typically centered on the vacant p-orbital of the boron atom, highlighting its electrophilic nature.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study the bonding within (2-Ethoxyvinyl)boronic acid. NBO analysis can provide detailed information about charge distribution, bond orders, and hyperconjugative interactions.

Table 1: Calculated Electronic Properties of (E)-(2-Ethoxyvinyl)boronic acid

| Property | Calculated Value | Method |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-31G |

| Mulliken Charge on Boron | +0.75 | DFT/B3LYP/6-31G |

| Mulliken Charge on Cα | -0.25 | DFT/B3LYP/6-31G |

| Mulliken Charge on Cβ | -0.15 | DFT/B3LYP/6-31G* |

Note: The data in this table is illustrative and based on typical values for similar vinylboronic acids. Actual values would require specific quantum chemical calculations.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving (2-Ethoxyvinyl)boronic acid, most notably the Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.net DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. acs.orgresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Computational studies on vinylboronic acids have been instrumental in refining our understanding of the transmetalation step, which is often rate-determining. researchgate.net

For (2-Ethoxyvinyl)boronic acid, the reaction pathway would be modeled as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., aryl bromide) to form a Pd(II) intermediate.

Transmetalation: This is the crucial step where the ethoxyvinyl group is transferred from the boron atom to the palladium center. The mechanism of this step is highly debated, and computational studies have explored various possibilities. A key aspect is the activation of the boronic acid by a base (e.g., hydroxide) to form a more nucleophilic boronate species, [(2-ethoxyvinyl)B(OH)₃]⁻. researchgate.net This boronate then reacts with the Pd(II) complex. The transition state for this step involves the formation of a bridge between palladium and boron.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Prediction of Reactivity, Selectivity, and Stereoselectivity

Theoretical calculations are highly valuable for predicting the reactivity, selectivity (chemo-, regio-, and stereo-), of reactions involving (2-Ethoxyvinyl)boronic acid.

Reactivity: The reactivity of (2-Ethoxyvinyl)boronic acid in cross-coupling reactions is influenced by the ease of the transmetalation step. researchgate.net The electron-donating ethoxy group can enhance the nucleophilicity of the vinyl group, potentially accelerating the transfer to the palladium center. Computational models can quantify this effect by calculating the activation barrier for transmetalation and comparing it to that of unsubstituted vinylboronic acid.

Selectivity: In reactions with substrates containing multiple reactive sites, computational methods can predict the chemoselectivity by comparing the activation energies for the different possible reaction pathways. For instance, if a molecule contains both an aryl halide and a vinyl halide, DFT calculations can determine which site is more likely to undergo oxidative addition with the palladium catalyst.

Stereoselectivity: (2-Ethoxyvinyl)boronic acid exists as E and Z isomers. The stereochemical outcome of the Suzuki-Miyaura reaction is generally retentive, meaning that the configuration of the double bond is preserved in the product. Computational modeling of the transition states can explain the origin of this stereoselectivity. The calculations would likely show that the transition state leading to the retained product is significantly lower in energy than the one leading to the inverted product.

In Silico Design and Optimization of Catalytic Systems and Ligands

A significant application of computational chemistry in this context is the in silico design and optimization of catalysts and ligands for reactions involving (2-Ethoxyvinyl)boronic acid. The efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the palladium catalyst and the supporting ligands.

Computational screening can be used to evaluate a large number of potential ligands before they are synthesized and tested experimentally. By calculating key properties of the catalyst, such as the energies of the intermediates and transition states in the catalytic cycle, researchers can predict which ligands will lead to higher reaction rates and yields.

For example, DFT calculations can be used to assess the impact of different phosphine (B1218219) ligands on the oxidative addition and reductive elimination steps. The electronic and steric properties of the ligands can be systematically varied in the computational model to identify the optimal balance for a given reaction. This approach can accelerate the discovery of new and improved catalytic systems for the cross-coupling of (2-Ethoxyvinyl)boronic acid.

Table 2: Computationally Screened Ligands for Suzuki-Miyaura Coupling of (2-Ethoxyvinyl)boronic acid

| Ligand | Calculated Activation Energy (Transmetalation) (kcal/mol) | Predicted Yield |

| PPh₃ | 18.5 | Moderate |

| P(t-Bu)₃ | 15.2 | High |

| SPhos | 14.8 | High |

| XPhos | 14.5 | Very High |

Note: This data is hypothetical and for illustrative purposes, demonstrating how computational screening can be used to rank the potential performance of different ligands.

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of (2-Ethoxyvinyl)boronic acid and its derivatives into modern synthesis platforms represents a significant area of emerging research. Flow chemistry and high-throughput synthesis are transforming chemical manufacturing from traditional batch processes to continuous, automated, and more efficient systems. While specific literature detailing the flow synthesis of (2-Ethoxyvinyl)boronic acid is not yet widespread, the methodologies developed for boronic acids in general provide a clear blueprint for its future application.

Continuous flow setups have been successfully used for the multigram-scale synthesis of various boronic acids through organolithium chemistry, achieving reaction times of less than a second and high throughput. organic-chemistry.org These systems offer precise control over reaction parameters like temperature and mixing, which is crucial for handling reactive intermediates, thus mitigating risks and improving product purity. organic-chemistry.org The amenability of boronic acid synthesis to these scalable methods suggests that (2-Ethoxyvinyl)boronic acid could be produced on-demand, enhancing its accessibility for both academic and industrial research. organic-chemistry.org

Furthermore, high-throughput synthesis methodologies, which utilize miniaturized, nanolitre-scale reactions, are accelerating the discovery of new molecules and drug candidates. bionity.com Boronic acid chemistry has been shown to be highly compatible with these one-pot, automated systems, allowing for the rapid generation and screening of large libraries of compounds. bionity.com By incorporating (2-Ethoxyvinyl)boronic acid as a versatile building block in these platforms, researchers can rapidly explore its chemical space, leading to the discovery of novel compounds with unique properties. This approach is expected to significantly widen the accessibility and application of molecules derived from the ethoxyvinyl boronic acid scaffold in fields like chemical biology and drug discovery. bionity.com

| Parameter | Traditional Batch Synthesis | Flow Chemistry / High-Throughput Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.org |

| Scale | Limited by vessel size | Highly scalable from nanolitre to multigram/hour organic-chemistry.orgbionity.com |

| Process Control | Difficult to control temperature and mixing gradients | Precise control over temperature, pressure, and mixing organic-chemistry.org |

| Safety | Higher risk with unstable intermediates and exotherms | Improved safety due to small reaction volumes and efficient heat exchange organic-chemistry.org |

| Efficiency | Often requires isolation of intermediates | Enables multi-step, one-pot reactions, improving overall yield and efficiency bionity.com |

Applications in Materials Science for Functional Polymers and Advanced Materials

The unique bifunctional nature of (2-Ethoxyvinyl)boronic acid makes it a promising candidate for the development of novel functional polymers and advanced materials. Boronic acids are integral to materials science, primarily through their use in Suzuki-Miyaura cross-coupling reactions, which are a cornerstone for constructing complex organic molecules and polymers. boronmolecular.com This reaction's versatility and compatibility with a wide range of functional groups have established it as a key tool in the synthesis of conjugated polymers, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). boronmolecular.com

The (2-Ethoxyvinyl)boronic acid molecule contains two key reactive sites:

The Boronic Acid Group : This moiety can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, enabling the incorporation of the ethoxyvinyl unit into a polymer backbone. boronmolecular.com

The Ethoxyvinyl Group : This vinyl ether moiety can potentially undergo various polymerization reactions, such as cationic polymerization or ring-opening metathesis polymerization (ROMP) after appropriate functionalization. It also serves as a latent aldehyde, which can be unmasked for post-polymerization modification.

This dual reactivity opens avenues for creating polymers with precisely controlled architectures and functionalities. For instance, (2-Ethoxyvinyl)boronic acid could be used as a monomer in step-growth polymerization via Suzuki coupling to create conjugated polymers. The pendant ethoxyvinyl groups along the polymer chain could then be used for cross-linking, grafting other polymer chains, or attaching functional molecules, leading to the development of advanced materials like chemical sensors, stimuli-responsive gels, or specialized membranes.

| Potential Material/Polymer Type | Key Functional Moiety | Potential Application |

|---|---|---|

| Conjugated Polymers | Boronic Acid (for Suzuki Coupling) | Organic electronics (OLEDs, OPVs), conductive materials |

| Functionalized Hydrogels | Ethoxyvinyl (as a latent aldehyde for cross-linking) | Drug delivery, tissue engineering, biosensors |

| Graft Copolymers | Ethoxyvinyl (as an initiation site) | Compatibilizers, advanced coatings, nanocomposites |

| Polymer-Modified Surfaces | Boronic Acid (for surface immobilization) | Biocompatible coatings, separation membranes |

Development of Novel Organoboron Reagents featuring the Ethoxyvinyl Moiety

While (2-Ethoxyvinyl)boronic acid is a valuable reagent, its stability and reactivity can be fine-tuned through chemical modification, leading to the development of novel organoboron reagents. A primary example of this is the widespread use of its pinacol (B44631) ester derivative, (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. sigmaaldrich.comsigmaaldrich.com Boronic esters, such as the pinacol ester, are generally more stable, less prone to dehydration-induced trimerization (boroxine formation), and exhibit better solubility in organic solvents compared to the free boronic acids. This enhanced stability and handling profile make the pinacol ester a preferred reagent in many synthetic applications, particularly in multi-step syntheses where reagent longevity is crucial. sigmaaldrich.com

Future research is directed towards creating a broader portfolio of organoboron reagents based on the ethoxyvinyl scaffold. This includes:

Alternative Boronic Esters : Exploring different diol protecting groups other than pinacol could modulate the reactivity of the boron center, potentially offering advantages in specific cross-coupling reactions.

MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are another class of protected boronic acids that are exceptionally stable and can be deprotected under mild conditions. A MIDA boronate of (2-ethoxyvinyl)boron would offer a highly robust, "slow-release" version of the reagent for complex, sequential cross-coupling reactions.

Modified Ethoxyvinyl Groups : The ethoxy group could be replaced with other alkoxy or aryloxy groups to alter the electronic properties of the vinyl moiety. For example, incorporating electron-withdrawing or electron-donating substituents could influence the reactivity of the double bond or its behavior in polymerization. An example of a related modified structure is 2-(ethoxycarbonyl)vinylboronic acid pinacol ester, where an ester group alters the electronic nature of the vinyl system. frontierspecialtychemicals.comscbt.com

The development of such novel reagents would expand the synthetic chemist's toolkit, enabling more precise control over chemical transformations and the construction of more complex molecular architectures.

| Reagent Type | Key Features | Primary Advantage |

|---|---|---|

| Free Boronic Acid | Contains a B(OH)₂ group | Directly active in many coupling reactions. |

| Pinacol Ester | Cyclic ester with a pinacol protecting group. sigmaaldrich.com | Improved stability, solubility, and ease of handling. sigmaaldrich.com |

| MIDA Boronate (Hypothetical) | Stable, crystalline solid with MIDA protecting group. | Exceptional stability to purification; allows for iterative cross-coupling. |

| Modified Alkoxyvinyl Reagents (Hypothetical) | Features OR groups other than ethoxy. | Tunable electronic properties and reactivity. |

Sustainable and Green Chemistry Approaches in the Synthesis and Utilization of (2-Ethoxyvinyl)boronic Acid

Adopting sustainable and green chemistry principles in the synthesis and application of (2-Ethoxyvinyl)boronic acid is a critical aspect of modern chemical research. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Boronic acids, as a class, are often considered "green" compounds due to their generally low toxicity and the fact that their environmental degradation can lead to benign boric acid. boronmolecular.comnih.gov

Green Synthesis: The production of (2-Ethoxyvinyl)boronic acid and its derivatives can be made more environmentally friendly by employing several green chemistry strategies. These include: